Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate
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Overview
Description
Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is a chemical compound with the molecular formula C11H16N2O4S2. It is known for its unique structure, which includes a piperazine ring substituted with an ethyl ester group and a thienylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate typically involves the reaction of piperazine with ethyl chloroformate and 2-thienylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate involves its interaction with specific molecular targets. The thienylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring may also play a role in modulating the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- Ethyl 4-(2-thienylsulfonyl)-1-piperazinecarboxylate
- 1-Ethyl-4-(2-thienylsulfonyl)piperazine
Comparison: Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. The presence of the ethyl ester group can influence its solubility and stability, making it suitable for specific research and industrial purposes .
Properties
IUPAC Name |
ethyl 4-thiophen-2-ylsulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S2/c1-2-17-11(14)12-5-7-13(8-6-12)19(15,16)10-4-3-9-18-10/h3-4,9H,2,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPMWODVOPSICU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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